molecular formula C22H28N2O3 B1673101 JTE 7-31 CAS No. 194358-72-0

JTE 7-31

Cat. No.: B1673101
CAS No.: 194358-72-0
M. Wt: 368.5 g/mol
InChI Key: FMUMUYFMLZGXJR-UHFFFAOYSA-N
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Description

JTE 7-31 is a complex organic compound with a unique structure that includes a hydroxyphenyl group, a methoxy group, and a pentylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JTE 7-31 typically involves multiple steps. One common approach is to start with the preparation of the hydroxyphenyl ethyl intermediate, which can be achieved through the nitration of 2-phenylethanol, followed by catalytic hydrogenation and nitrosation . The intermediate is then subjected to further reactions to introduce the methoxy and pentylamino groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

JTE 7-31 undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy and pentylamino groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

JTE 7-31 has several scientific research applications:

Mechanism of Action

The mechanism of action of JTE 7-31 involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The methoxy and pentylamino groups may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphenyl)ethyl alcohol: A simpler compound with similar hydroxyphenyl functionality.

    5-methoxy-2,3-dihydro-1H-isoindol-1-one: Shares the isoindol-1-one core structure but lacks the hydroxyphenyl and pentylamino groups.

Uniqueness

JTE 7-31 is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

194358-72-0

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

2-[2-(4-hydroxyphenyl)ethyl]-5-methoxy-4-(pentylamino)-3H-isoindol-1-one

InChI

InChI=1S/C22H28N2O3/c1-3-4-5-13-23-21-19-15-24(14-12-16-6-8-17(25)9-7-16)22(26)18(19)10-11-20(21)27-2/h6-11,23,25H,3-5,12-15H2,1-2H3

InChI Key

FMUMUYFMLZGXJR-UHFFFAOYSA-N

SMILES

CCCCCNC1=C(C=CC2=C1CN(C2=O)CCC3=CC=C(C=C3)O)OC

Canonical SMILES

CCCCCNC1=C(C=CC2=C1CN(C2=O)CCC3=CC=C(C=C3)O)OC

Appearance

Solid powder

Key on ui other cas no.

194358-72-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JTE 7-31; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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